- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure
اسم المنتج:1-(propan-2-yl)-1H-pyrazol-4-amine
كاس عدد:97421-16-4
وسط:C6H11N3
ميغاواط:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826
1-(propan-2-yl)-1H-pyrazol-4-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- نواة داخلي: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- مفتاح Inchi: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- ابتسامات: N1N(C(C)C)C=C(N)C=1
حساب السمة
- نوعية دقيقة: 125.09500
- النظائر كتلة واحدة: 125.095297364g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 1
- تعقيدات: 92.3
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- تهمة السطحية: 0
- إكسلوغ 3: 0.3
- طوبولوجي سطح القطب: 43.8
الخصائص التجريبية
- اللون / الشكل: Yellow to Brown Liquid
- كثيف: 1.1±0.1 g/cm3
- نقطة انصهار: No data available
- نقطة الغليان: 234.2°C at 760 mmHg
- نقطة الوميض: 95.4±19.8 °C
- انكسار: 1.566
- بسا: 43.84000
- لوغب: 1.62740
- ضغط البخار: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261;P305+P351+P338
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-pyrazol-4-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 1g |
$*** | 2023-05-04 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 10g |
$*** | 2023-05-04 | |
Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
Enamine | EN300-66235-0.1g |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
Apollo Scientific | OR962707-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 98% | 10g |
£305.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 97% | 50mg |
84.0CNY | 2021-07-14 | |
abcr | AB469943-25 g |
1-Isopropyl-1H-pyrazol-4-amine; . |
97421-16-4 | 25g |
€1,084.50 | 2022-03-01 | ||
Fluorochem | 037825-25g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 25g |
£645.00 | 2022-03-01 | |
TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 |
1-(propan-2-yl)-1H-pyrazol-4-amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C
المراجع
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
المراجع
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt
المراجع
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
المراجع
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt
المراجع
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
المراجع
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
المراجع
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
المراجع
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt
المراجع
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt
المراجع
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
المراجع
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt
المراجع
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
المراجع
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
المراجع
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
المراجع
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazolesTetrahedron Letters, 2008, 49(18), 2996-2998,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
المراجع
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
المراجع
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
المراجع
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole DerivativesJournal of Medicinal Chemistry, 2014, 57(23), 10013-10030,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine الوثائق ذات الصلة
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) منتجات ذات صلة
- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)
- 6538-82-5(Crotonobetaine Hydrochloride)
- 2229248-51-3(5-(4-aminobutyl)thiophene-2-carbonitrile)
- 2172076-16-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidocyclopropyl}acetic acid)
- 1599232-58-2(5-chloro-2-(dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde)
- 1226427-26-4(5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)-1H-imidazole)
- 1259176-47-0(3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide)
- 2060052-28-8(methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

نقاء:99%/99%
كمية:10g/25g
الأسعار ($):210.0/524.0